molecular formula C17H18N2O3S B2405912 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097920-19-7

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2405912
CAS No.: 2097920-19-7
M. Wt: 330.4
InChI Key: DDLGAAXHLCWLFC-UHFFFAOYSA-N
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Description

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a pyrrolidine ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of cyclization and oxidation reactions.

    Final Coupling: The final step involves coupling the thiophene-substituted pyrrolidine with the benzodioxole carboxamide under appropriate conditions, such as using a base like potassium carbonate and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide
  • N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide

Uniqueness

This compound is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(13-1-2-15-16(7-13)22-11-21-15)18-14-3-5-19(9-14)8-12-4-6-23-10-12/h1-2,4,6-7,10,14H,3,5,8-9,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLGAAXHLCWLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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